physicochemical properties of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid
physicochemical properties of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid
Foreword: Charting the Course for a Novel Moiety
In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful therapeutic agents are built. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and efficacy. This guide focuses on 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, a molecule of interest in pharmaceutical research, potentially for anxiolytic and neuropharmacological applications.[1]
While specific experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive roadmap for its characterization. By leveraging established principles of medicinal chemistry and data from structurally analogous compounds, we will delineate the critical physicochemical properties, outline robust experimental protocols for their determination, and discuss computational approaches for their prediction. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for a comprehensive physicochemical assessment.
Molecular Structure and Core Attributes
A foundational understanding of a molecule begins with its structure. 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is a multifaceted molecule incorporating a benzoic acid moiety, a diazepane ring, and a tertiary amine.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| CAS Number | 885277-07-6 | [1] |
The presence of both an acidic functional group (carboxylic acid) and basic functional groups (the two nitrogen atoms of the diazepane ring) suggests that this molecule is amphoteric, and its ionization state will be highly dependent on pH.
Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior
The pKa is a measure of the strength of an acid in solution. For a molecule with multiple ionizable centers like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid, determining the pKa values for each is crucial for understanding its solubility, absorption, and receptor interactions.[2][]
Predicted pKa Values
Based on its structure, we can anticipate at least two pKa values:
-
pKa₁ (Carboxylic Acid): The benzoic acid moiety will have a pKa analogous to other substituted benzoic acids. The substituent at the meta position, a -CH₂-diazepane group, is generally considered to be weakly electron-withdrawing or neutral in its inductive effect, suggesting a pKa value slightly lower than or similar to that of benzoic acid itself (pKa ≈ 4.2).
-
pKa₂ (Diazepane Nitrogens): The diazepane ring contains two nitrogen atoms. The tertiary amine (N-methylated) will have a distinct pKa from the other nitrogen. These values are expected to be in the basic range, likely between 7 and 10, typical for cyclic amines.
Experimental Determination of pKa
A precise determination of the pKa values is essential. Several robust methods can be employed.
Potentiometric Titration: This is a high-precision technique and often considered the gold standard.[4]
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.[2][4]
-
Protocol:
-
Dissolve a precise amount of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titrate the solution with a standardized solution of NaOH, monitoring the pH after each addition.
-
To determine the pKa of the basic nitrogens, a back-titration can be performed, or the compound can be titrated with a standardized HCl solution.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
UV-Vis Spectrophotometry: This method is useful for compounds with a chromophore whose absorbance changes with protonation state.[4]
-
Principle: The absorbance of the compound is measured at various pH values. A plot of absorbance versus pH yields a sigmoidal curve from which the pKa can be determined.[2][5]
-
Protocol:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a constant, small amount of a stock solution of the compound to each buffer.
-
Measure the UV-Vis spectrum for each solution.
-
Identify a wavelength where the protonated and deprotonated species have different absorbances.
-
Plot the absorbance at this wavelength against pH. The inflection point of the resulting sigmoid curve corresponds to the pKa.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used to monitor the chemical shifts of nuclei near the ionization center as a function of pH.[6]
-
Principle: The chemical shifts of protons or carbons adjacent to the carboxylic acid and the diazepane nitrogens will change as a function of the solution's pH.
-
Protocol:
-
Prepare a series of solutions of the compound in D₂O at various pD values (the pH equivalent in deuterium oxide).
-
Acquire a ¹H or ¹³C NMR spectrum for each solution.
-
Plot the chemical shift of a specific nucleus versus the pD. The inflection point of the curve will correspond to the pKa.[6]
-
Lipophilicity (logP and logD): Gauging Membrane Permeability
Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes and its distribution in the body.[7] It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).
-
logP: The ratio of the concentration of the neutral species of the compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8][9]
-
logD: The ratio of the total concentration of all species (neutral and ionized) of the compound in the organic phase to the total concentration in the aqueous phase at a specific pH. For ionizable compounds, logD is pH-dependent.
Predicted Lipophilicity
Given the presence of the hydrocarbon framework and the polar functional groups, the logP of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid is likely to be in the range of 1 to 3, indicating a moderate degree of lipophilicity. However, due to its amphoteric nature, the logD will vary significantly with pH. At physiological pH (around 7.4), the carboxylic acid will be mostly deprotonated (negatively charged), and one or both of the diazepane nitrogens will be protonated (positively charged), leading to a zwitterionic form that will likely have a lower logD than the neutral molecule.
Experimental Determination of logP/logD
Shake-Flask Method: This is the traditional and most reliable method for determining logP.[2][8]
-
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured.
-
Protocol:
-
Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Add a small amount of the compound to a mixture of the two phases.
-
Shake the mixture for a sufficient time to allow for equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate logP using the formula: logP = log([concentration in octanol]/[concentration in water]).[9]
-
High-Performance Liquid Chromatography (HPLC): A faster, automated method for estimating logP.[8]
-
Principle: The retention time of the compound on a reverse-phase HPLC column is correlated with its lipophilicity. A calibration curve is generated using compounds with known logP values.
-
Protocol:
-
Prepare a set of standards with known logP values.
-
Run the standards and the test compound on a reverse-phase HPLC system.
-
Plot the logarithm of the retention factor (k') versus the known logP values of the standards to create a calibration curve.
-
Determine the logP of the test compound from its retention time and the calibration curve.
-
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.[10] Poor solubility is a major hurdle in drug development.[10]
Factors Influencing Solubility
The solubility of 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid will be highly dependent on:
-
pH: As an amphoteric compound, its solubility will be lowest at its isoelectric point and will increase at pH values where either the carboxylic acid is deprotonated or the amines are protonated.[11]
-
Solid-State Form: The compound can exist in crystalline or amorphous forms, which can have different solubilities.[11]
Experimental Determination of Solubility
Thermodynamic Solubility: This is the equilibrium solubility of the compound and is considered the "gold standard."[10][11]
-
Principle: An excess of the solid compound is equilibrated with a solvent (e.g., water or buffer) until a saturated solution is formed. The concentration of the dissolved compound is then measured.
-
Protocol (Shake-Flask Method):
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using an analytical method like HPLC-UV or LC-MS/MS.[11]
-
Kinetic Solubility: A high-throughput method often used in early drug discovery.[10][11]
-
Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[12]
-
Protocol (Turbidimetric Method):
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Add small aliquots of the stock solution to a series of aqueous buffers in a microplate.
-
Measure the turbidity (light scattering) of the solutions using a plate reader.
-
The concentration at which a significant increase in turbidity is observed is taken as the kinetic solubility.[10]
-
Computational Prediction of Physicochemical Properties
In silico methods are invaluable for predicting physicochemical properties, especially in the early stages of drug discovery, as they can help prioritize compounds for synthesis and testing.[7][13][14]
| Property | Predicted Value (Estimated Range) | Computational Method |
| pKa₁ (acidic) | 4.0 - 4.5 | Based on Hammett equation principles for substituted benzoic acids.[15] |
| pKa₂ (basic) | 7.5 - 9.5 | Fragment-based prediction models. |
| logP | 1.5 - 3.0 | Fragment-based methods (e.g., ClogP) or property-based methods using molecular descriptors.[15] |
| Aqueous Solubility | pH-dependent | Quantitative Structure-Property Relationship (QSPR) models.[13] |
These predictions are based on algorithms that analyze the molecule's structure and compare it to databases of compounds with experimentally determined properties.[] While predictive models are powerful tools, experimental verification is always necessary.[16]
Synthesis Outline
A plausible synthetic route to 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid could involve the reductive amination of 3-formylbenzoic acid with 1-methyl-1,4-diazepane. Alternatively, a nucleophilic substitution reaction between a 3-(bromomethyl)benzoic acid derivative and 1-methyl-1,4-diazepane could be employed. Understanding the synthesis is important for identifying potential impurities that could affect the physicochemical measurements.
Visualizing the Workflow
The following diagram illustrates the integrated workflow for the physicochemical characterization of a novel compound like 3-(4-Methyl-diazepan-1-ylmethyl)-benzoic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. ulm.edu [ulm.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 8. acdlabs.com [acdlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
